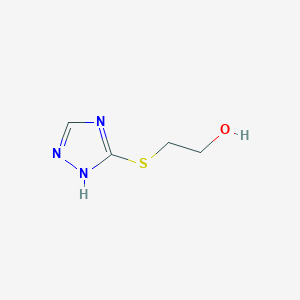![molecular formula C15H19NO4S2 B2670819 1-(4-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)ethanone CAS No. 1351588-76-5](/img/structure/B2670819.png)
1-(4-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Starting Materials: The spirocyclic core and acetyl chloride.
Reaction Conditions: The reaction is typically performed in an anhydrous solvent such as dichloromethane, with a Lewis acid catalyst like aluminum chloride.
Procedure: The spirocyclic core is acetylated to introduce the ethanone group, yielding the final compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route for scale-up. This includes:
Batch or Continuous Flow Processes: Depending on the desired scale, batch reactors or continuous flow systems can be used to enhance efficiency and yield.
Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)ethanone typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
-
Formation of the Spirocyclic Core:
Starting Materials: 4-aminophenol and a suitable sulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, under an inert atmosphere to prevent oxidation.
Procedure: The 4-aminophenol reacts with the sulfonyl chloride to form the sulfonamide intermediate. This intermediate undergoes cyclization with a suitable diol (e.g., glycolic acid) in the presence of a dehydrating agent like thionyl chloride to form the spirocyclic core.
化学反应分析
Types of Reactions: 1-(4-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)ethanone can undergo various chemical reactions, including:
-
Oxidation: The sulfur atom in the spiro ring can be oxidized to form sulfoxides or sulfones.
Reagents: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Conditions: Reactions are typically carried out in polar solvents like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
-
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Reagents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Conditions: Reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
-
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Reagents: Halogenating agents (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).
Conditions: Reactions are conducted under controlled temperatures to prevent over-substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
1-(4-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential scaffold for developing new drugs, particularly for its anticancer properties.
Biological Research: The compound is used in studying enzyme inhibition and receptor binding due to its unique structural features.
Materials Science: It serves as a building block for synthesizing advanced materials with specific electronic or optical properties.
作用机制
The mechanism by which 1-(4-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)ethanone exerts its effects involves interaction with molecular targets such as enzymes or receptors. The sulfonyl group and spirocyclic structure allow it to fit into active sites of enzymes, potentially inhibiting their activity. This inhibition can lead to apoptosis in cancer cells, making it a candidate for anticancer drug development.
相似化合物的比较
1-Thia-4-azaspiro[4.5]decane: Shares the spirocyclic core but lacks the sulfonyl and ethanone groups.
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione: Similar spiro structure but with different functional groups, showing varied biological activities.
Uniqueness: 1-(4-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)ethanone is unique due to its combination of a spirocyclic core with sulfonyl and ethanone groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
1-[4-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S2/c1-12(17)13-2-4-14(5-3-13)22(18,19)16-8-6-15(7-9-16)20-10-11-21-15/h2-5H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTSEPYFNKXLEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)OCCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(2,4-Dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol](/img/structure/B2670737.png)
![N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2670739.png)


![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide;hydrochloride](/img/structure/B2670742.png)
![[2-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL][(4-ETHOXYPHENYL)METHYL]AMINE HYDROCHLORIDE](/img/structure/B2670743.png)
![ethyl 4-({7-[(3,4-dichlorophenyl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate](/img/structure/B2670744.png)

![N-(4-methoxyphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2670750.png)

![2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole](/img/structure/B2670752.png)

![4-cyclopropyl-3-{1-[2-(1H-indol-3-yl)acetyl]piperidin-3-yl}-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2670759.png)
